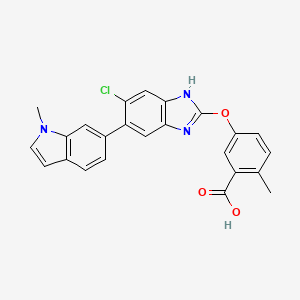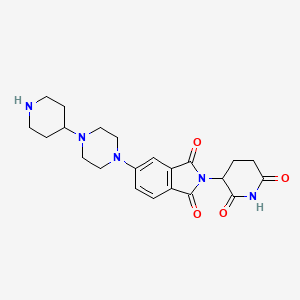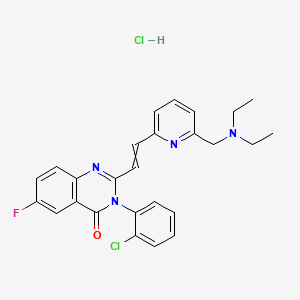![molecular formula C24H38O4 B11934858 [(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)
[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Larixyl acetate is a labdane-type diterpenoid derived from larch resin. It is known for its potent inhibitory effects on transient receptor potential canonical 6 channels, making it a significant compound in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of larixyl acetate typically involves the acetylation of larixol. One common method includes the use of acetyl chloride in the presence of N,N-dimethylacetamide . Another approach involves allylic isomerization using phosphorus tribromide, followed by substitution reactions and saponification .
Industrial Production Methods
Industrial production of larixyl acetate often employs large-scale extraction from larch resin, followed by chemical synthesis to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions
Larixyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Allylic isomerization and substitution reactions are common in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride are used.
Substitution: Reagents such as phosphorus tribromide and acetyl chloride are employed
Major Products
The major products formed from these reactions include various derivatives of larixyl acetate, which are used in further chemical and pharmacological studies .
Scientific Research Applications
Larixyl acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in organic synthesis and chemical transformations.
Biology: Studied for its effects on cellular pathways and ion channels.
Medicine: Investigated for its analgesic properties and potential in treating neuropathic pain and traumatic brain injuries
Industry: Utilized in the production of pharmaceuticals and as a component in various chemical products.
Mechanism of Action
Larixyl acetate exerts its effects primarily by inhibiting transient receptor potential canonical 6 channels. This inhibition leads to a reduction in calcium ion entry and ionic currents, which in turn affects various cellular processes. The compound also modulates the mTOR signaling pathway, enhancing autophagy and limiting endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Diacylglycerol: A compound that activates transient receptor potential canonical 6 channels but is less selective compared to larixyl acetate.
Uniqueness
Larixyl acetate is unique due to its high selectivity and potency in inhibiting transient receptor potential canonical 6 channels. It exhibits approximately 12- and 5-fold selectivity compared to its closest relatives, transient receptor potential canonical 3 and transient receptor potential canonical 7 channels, respectively .
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C24H38O4/c1-9-23(7,28-18(4)26)14-11-19-16(2)15-20(27-17(3)25)21-22(5,6)12-10-13-24(19,21)8/h9,19-21H,1-2,10-15H2,3-8H3/t19?,20?,21?,23?,24-/m0/s1 |
InChI Key |
CFEOXVWJRPHLSF-OMWVBJPMSA-N |
Isomeric SMILES |
CC(=O)OC1CC(=C)C([C@]2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)
![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)
![2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)



![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)



![(3S,3aS,6S,6aS)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11934883.png)
![2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine](/img/structure/B11934888.png)
![2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide](/img/structure/B11934891.png)
